molecular formula C12H16Cl2N2 B12929016 4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine CAS No. 919112-77-9

4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine

Cat. No.: B12929016
CAS No.: 919112-77-9
M. Wt: 259.17 g/mol
InChI Key: GHNINZYXMSNWNF-UHFFFAOYSA-N
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Description

4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine is a piperidine derivative characterized by a 2,3-dichlorophenylmethyl group attached to the 4-position of the piperidine ring, which also bears an amine group at the same position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the dichlorophenyl group) and basicity (from the piperidine nitrogen).

Properties

CAS No.

919112-77-9

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

4-[(2,3-dichlorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H16Cl2N2/c13-10-3-1-2-9(11(10)14)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8,15H2

InChI Key

GHNINZYXMSNWNF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C(=CC=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorobenzyl)piperidin-4-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(2,3-Dichlorobenzyl)piperidin-4-amine may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorobenzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,3-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted piperidines.

Scientific Research Applications

Neurological Disorders

Research indicates that 4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine may modulate neurotransmitter activity, making it a candidate for treating neurological disorders. Studies are ongoing to evaluate its effects on neurotransmitter receptors and enzymes, which could lead to new therapeutic strategies for conditions such as depression and anxiety .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial and antifungal properties. Preliminary studies suggest that it may be effective against various pathogens, indicating potential applications in treating infections. The mechanisms of action are currently under investigation, focusing on how it interacts with microbial cells .

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives of 4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine exhibited potent activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Neuropharmacological Effects : In vitro studies have shown that this compound may influence serotonin and dopamine receptors, which are critical in mood regulation. Further research is needed to confirm these findings in vivo .

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Piperidine/Piperazine Derivatives

The compound is compared below with key analogs based on core structure, substituent type/position, and molecular properties.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Aryl Substituent Substituent Position Molecular Weight Key Features/Activity References
4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine Piperidine 2,3-Dichlorophenylmethyl C4 of piperidine ~244.6 High lipophilicity, basic amine Target
Aripiprazole (ABILIFY®) Piperazine 2,3-Dichlorophenyl Butoxy-linked chain 448.38 Antipsychotic (D2/5-HT1A modulation)
BD 1008 Piperazine 3,4-Dichlorophenethyl Ethylamine chain - Sigma-1 receptor ligand
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine Piperidine 4-Chlorophenyl Methylpentyl chain 308.9 Water solubility: 33.5 µg/mL
[1-(3-Chlorophenyl)ethyl]-piperidin-4-amine Piperidine 3-Chlorophenyl Ethyl group - Hydrochloride salt form
Key Observations:
  • Core Structure : Piperidine derivatives (e.g., target compound, and ) lack the second nitrogen in piperazine analogs (e.g., aripiprazole, BD 1008), reducing hydrogen-bonding capacity and altering pKa.
  • Substituent Position : The 2,3-dichloro substitution on the phenyl ring (target compound) increases steric hindrance compared to 3,4-dichloro (BD 1008) or single-chloro analogs (). This may influence receptor binding selectivity .
  • Piperidine-based compounds (e.g., target) are less polar than piperazine derivatives (e.g., aripiprazole), affecting bioavailability .

Impact of Substituent Position and Halogenation

Table 2: Substituent Effects on Properties
Substituent Pattern Example Compound Predicted LogP Solubility Trend Biological Implications References
2,3-Dichloro Target compound ~3.5 Low aqueous solubility Enhanced membrane permeability -
3,4-Dichloro BD 1008 ~4.0 Very low Sigma receptor affinity
4-Chloro compound ~3.0 Moderate (33.5 µg/mL) Improved solubility vs. dichloro
3-Chloro compound ~2.8 - Altered receptor interactions
  • Halogenation: Dichloro substitution increases molecular weight and logP compared to mono-chloro analogs.
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., aripiprazole) exhibit higher molecular weights and extended pharmacokinetic profiles due to additional functional groups (e.g., butoxy chains) .

Biological Activity

4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities. With a molecular weight of approximately 259.17 g/mol, this compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a piperidine ring. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential neuropharmacological effects.

PropertyValue
Molecular FormulaC13_{13}H14_{14}Cl2_{2}N
Molecular Weight259.17 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that 4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound possesses strong bactericidal effects, comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Preliminary findings suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have demonstrated that derivatives of this compound can suppress COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandins . The half-maximal inhibitory concentration (IC50_{50}) values for COX inhibition have been reported in the range of 0.04 to 0.1 μmol, indicating potent anti-inflammatory activity .

Neuropharmacological Potential

Emerging studies are exploring the potential of 4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine as a neuropharmaceutical agent. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems. Initial research indicates that it may modulate neurotransmitter activity, although detailed mechanisms remain to be elucidated . Further studies are necessary to assess its efficacy in treating neurological disorders.

The biological activity of 4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may involve binding to receptors or enzymes, thereby modulating their functions. For instance, its anti-inflammatory effects may be attributed to the inhibition of COX enzymes, while antimicrobial activity could result from disruption of bacterial cell wall synthesis or function .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that 4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine exhibited MIC values comparable to standard antibiotics in vitro. This suggests its potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Assays : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. This supports its role as a potential therapeutic agent in inflammatory diseases .

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